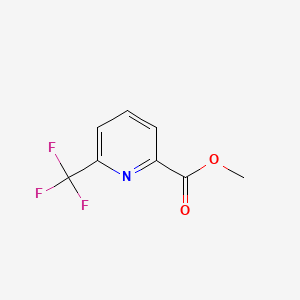
Methyl 6-(trifluoromethyl)picolinate
Número de catálogo B585391
Peso molecular: 205.136
Clave InChI: AYABEJGGSWJVPN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Patent
US08426448B2
Procedure details


Add 6-trifluoromethyl-pyridine-2-carboxylic acid methyl ester (80.0 g, 390 mmol) to a mixture of THF (240 mL) and tert-butylmethyl ether (400 mL). Add the solution slowly to a 3 M methylmagnesium chloride in THF (390 mL, 1.17 moles) and maintain 8° C. to 16° C. Cool the mixture to 0° C. and add a mixture of 5 M hydrochloric acid (257 mL, 1.29 moles) and water (200 mL). Separate the phases and concentrate the organic phase under reduced pressure. Add heptane (160 mL) and cool the mixture to 5° C. Collect the precipitate by vacuum filtration and rinse the solid with heptane (20 mL) followed by pentane (30 mL). Vacuum dry the solid to afford the title compound as a tan solid (72.3 g, 352 mmol, 90%). 1H NMR (400 MHz, DMSO d6) δ 8.04 (t, J=7.7 Hz, 1H), 7.94 (d, J=7.9 Hz, 1H), 7.69 (d, J=7.0 Hz, 1H), 5.40 (s, 1H), 1.43 (s, 6H). HRMS (ESI) m/z (M+H)+ calcd for C9H10F3NO: 206.0787, found 206.0787.
Quantity
80 g
Type
reactant
Reaction Step One






Identifiers


|
REACTION_CXSMILES
|
COC(C1[CH:10]=[CH:9][CH:8]=[C:7]([C:11]([F:14])([F:13])[F:12])[N:6]=1)=O.C1COCC1.C[Mg]Cl.Cl.[C:24]([O:28]C)([CH3:27])([CH3:26])[CH3:25]>O>[F:12][C:11]([F:14])([F:13])[C:7]1[N:6]=[C:25]([C:24]([OH:28])([CH3:27])[CH3:26])[CH:10]=[CH:9][CH:8]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
80 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(=O)C1=NC(=CC=C1)C(F)(F)F
|
Step Two
|
Name
|
|
|
Quantity
|
240 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C[Mg]Cl
|
|
Name
|
|
|
Quantity
|
390 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1CCOC1
|
Step Four
|
Name
|
|
|
Quantity
|
257 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintain 8° C. to 16° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
add
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Separate the phases
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrate the organic phase under reduced pressure
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Add heptane (160 mL) and cool the mixture to 5° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Collect the precipitate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
by vacuum filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
rinse the solid with heptane (20 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Vacuum dry the solid
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(C1=CC=CC(=N1)C(C)(C)O)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 352 mmol | |
| AMOUNT: MASS | 72.3 g | |
| YIELD: PERCENTYIELD | 90% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

